molecular formula C17H19N3O3S2 B319893 N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-phenylacetamide

N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-phenylacetamide

Cat. No.: B319893
M. Wt: 377.5 g/mol
InChI Key: KAHBTDGMUYLGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-phenylacetamide is a member of thioureas.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-phenylacetamide, and its derivatives, demonstrate promising antimicrobial and antifungal properties. A study by Abbasi et al. (2020) synthesized various phenylacetamides and evaluated their antimicrobial potential, with some showing significant activity, particularly against bacterial and fungal strains (Abbasi et al., 2020).
  • Lahtinen et al. (2014) also synthesized sulfanilamide derivatives, including this compound, and assessed their antibacterial and antifungal activities. The study found that these derivatives exhibited a range of antimicrobial activities (Lahtinen et al., 2014).
  • Another study by Nunna et al. (2014) on novel heterocyclic compounds having sulfamido moiety also indicated their potential as antimicrobial agents (Nunna et al., 2014).

Therapeutic Applications

  • The compound and its analogs have been explored for their potential in various therapeutic applications. Tarikogullari et al. (2010) synthesized N-phenylacetamide derivatives and evaluated their anticonvulsant activity, indicating the potential of these compounds in treating convulsive disorders (Tarikogullari et al., 2010).
  • In the field of cancer research, Shan et al. (2016) designed and synthesized 2-phenoxy-N-phenylacetamides, showing that they exhibit significant anticancer activities against several human cancer cell lines (Shan et al., 2016).

Cardiac and Neurological Research

  • Manickam et al. (2019) explored the use of sulfonamidophenylethylamide analogues, related to this compound, as cardiac myosin activators. This study suggests potential applications in treating systolic heart failure (Manickam et al., 2019).
  • Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative related to this compound and evaluated its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

Properties

Molecular Formula

C17H19N3O3S2

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C17H19N3O3S2/c1-20(2)25(22,23)15-10-8-14(9-11-15)18-17(24)19-16(21)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H2,18,19,21,24)

InChI Key

KAHBTDGMUYLGIF-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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